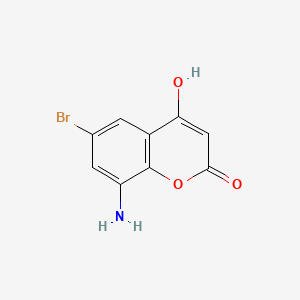
8-Amino-6-bromo-4-hydroxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-6-bromo-4-hydroxycoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit a wide range of applications in medicinal chemistry, particularly due to their fluorescence properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-6-bromo-4-hydroxycoumarin typically involves the bromination of 4-hydroxycoumarin followed by amination. One common method includes the reaction of 4-hydroxycoumarin with bromine in acetic acid to introduce the bromine atom at the 6-position. The resulting 6-bromo-4-hydroxycoumarin is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Amino-6-bromo-4-hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: 8-Amino-4-hydroxycoumarin.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
8-Amino-6-bromo-4-hydroxycoumarin has several applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying microenvironments.
Biology: Employed in the labeling of biomolecules for imaging studies.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 8-Amino-6-bromo-4-hydroxycoumarin involves its interaction with specific molecular targets. The compound’s fluorescence properties allow it to bind to metal ions and other biomolecules, facilitating their detection and study. The bromine and amino groups enhance its reactivity and binding affinity, making it a valuable tool in various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: The parent compound, known for its anticoagulant properties.
6-Bromo-4-hydroxycoumarin: Lacks the amino group but shares similar fluorescence properties.
8-Amino-4-hydroxycoumarin: Lacks the bromine atom but retains the amino group, affecting its reactivity and applications.
Uniqueness
8-Amino-6-bromo-4-hydroxycoumarin is unique due to the presence of both the bromine and amino groups, which enhance its chemical reactivity and fluorescence properties. This makes it particularly useful in applications requiring high sensitivity and specificity .
Properties
Molecular Formula |
C9H6BrNO3 |
|---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
8-amino-6-bromo-4-hydroxychromen-2-one |
InChI |
InChI=1S/C9H6BrNO3/c10-4-1-5-7(12)3-8(13)14-9(5)6(11)2-4/h1-3,12H,11H2 |
InChI Key |
GTBLZOVHZRITQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=O)O2)O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


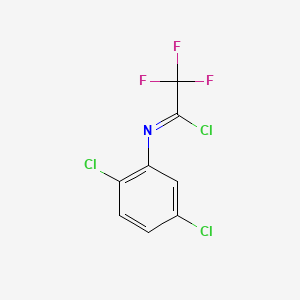
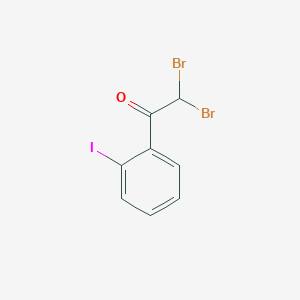
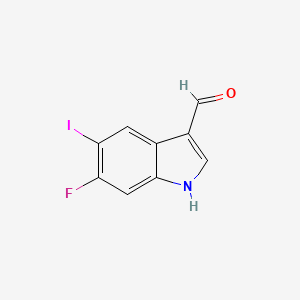

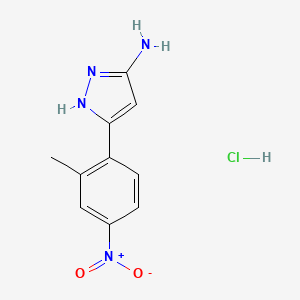
![2,2,2-Trifluoro-N-[4-(trifluoromethoxy)phenyl]acetimidoyl Chloride](/img/structure/B15335837.png)
![[(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B15335838.png)

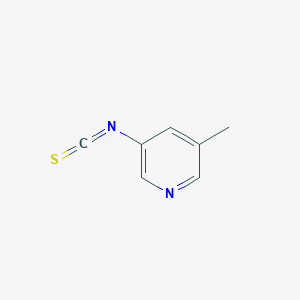
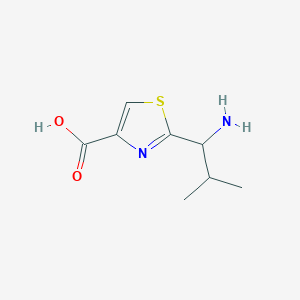
![2-(Methylamino)benzo[d]isothiazol-3(2H)-one](/img/structure/B15335865.png)
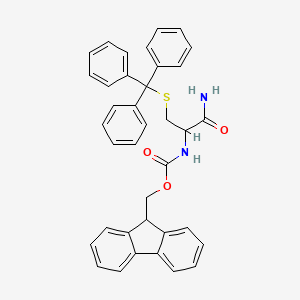
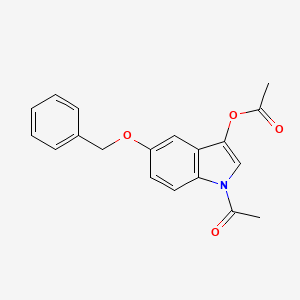
![4-Bromo-7-fluorobenzo[d][1,3]dioxole](/img/structure/B15335894.png)
